molecular formula C13H16N4O2S2 B4438010 5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole

5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole

Cat. No.: B4438010
M. Wt: 324.4 g/mol
InChI Key: GKBVBXMXCGCNRV-ZJUUUORDSA-N
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Description

5-[[(1S,6R)-3,9-diazabicyclo[421]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a bicyclic structure with a sulfonyl group attached to a benzothiadiazole moiety

Properties

IUPAC Name

5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c18-21(19,11-3-4-12-13(7-11)16-20-15-12)17-9-1-2-10(17)8-14-6-5-9/h3-4,7,9-10,14H,1-2,5-6,8H2/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBVBXMXCGCNRV-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1N2S(=O)(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC[C@@H]1N2S(=O)(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction, followed by sulfonylation and subsequent attachment of the benzothiadiazole group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The choice of reagents and conditions is critical to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with proteins, while the bicyclic structure provides rigidity and specificity. This compound may inhibit enzymes or disrupt protein-protein interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole apart is its unique combination of a bicyclic core with a sulfonyl group and a benzothiadiazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 2
Reactant of Route 2
5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole

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